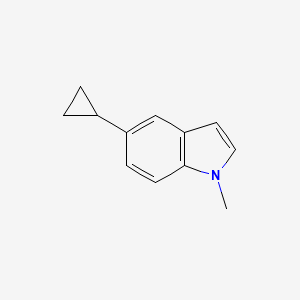

5-Cyclopropyl-1-methyl-1H-indole

Description

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

5-cyclopropyl-1-methylindole |

InChI |

InChI=1S/C12H13N/c1-13-7-6-11-8-10(9-2-3-9)4-5-12(11)13/h4-9H,2-3H2,1H3 |

InChI Key |

ZAURROWVRKXXRG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C3CC3 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

5-Cyclopropyl-1-methyl-1H-indole has been investigated for its potential therapeutic effects, particularly as a pharmacological agent targeting various diseases.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that certain indole derivatives can inhibit cancer cell proliferation, showcasing cytotoxic activity against various cancer cell lines, including HeLa cells . The mechanism often involves the modulation of signaling pathways associated with cancer progression.

Anti-inflammatory Effects

Indoles are known for their anti-inflammatory properties. This compound has been shown to inhibit enzymes involved in inflammatory processes, such as lipoxygenases. These enzymes play a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation .

Neuropharmacological Applications

The compound has been explored for its neuropharmacological potential, particularly in relation to neurodegenerative diseases.

Effects on Neurotransmitter Systems

Studies suggest that indole derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease. For instance, this compound has been evaluated for its ability to modulate gamma-secretase activity, an enzyme implicated in the pathogenesis of Alzheimer's disease .

Synthetic Applications

This compound serves as a valuable building block in organic synthesis.

Synthesis of Complex Molecules

The compound is utilized in the synthesis of more complex molecular structures, particularly in the development of new drug candidates. Its unique cyclopropyl group offers distinct steric and electronic properties that can be exploited in drug design .

Understanding the biological activity of this compound is essential for its application in drug discovery.

Inhibition Studies

Inhibitory assays have demonstrated that this compound can effectively inhibit specific biological targets, contributing to its potential as a therapeutic agent. For example, studies measuring IC50 values for various targets have highlighted the compound's efficacy compared to standard inhibitors (see Table 1).

| Inhibitor | IC50 (LA), µM | IC50 (AA), µM | IC50 (LA)/IC50 (AA) Ratio |

|---|---|---|---|

| Compound 1 | 0.03 ± 0.02 | 2.79 ± 0.18 | 0.010 |

| Compound 2 | 1.8 ± 1.2 | 54.02 ± 2.50 | 0.032 |

| Compound 3 | 0.16 ± 0.02 | 13.21 ± 1.59 | 0.011 |

Future Directions and Research Opportunities

The ongoing exploration of this compound's applications suggests several avenues for future research:

- Optimization for Drug Development : Further structural modifications could enhance its efficacy and selectivity against specific biological targets.

- Exploration of Combination Therapies : Investigating the compound's effects in combination with other therapeutic agents may yield synergistic effects beneficial for treating complex diseases.

- Expanded Biological Testing : Comprehensive testing across various biological systems will help elucidate additional mechanisms of action and potential side effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural features and properties of 5-Cyclopropyl-1-methyl-1H-indole and related compounds:

Key Differences and Implications

Substituent Effects on Physicochemical Properties: The methyl group at the 1-position in this compound likely enhances crystallinity compared to analogs like 1m’, which exists as an oil due to its flexible allyl-ethynyl substituent .

Synthetic Approaches :

- This compound’s synthesis is unspecified, but related compounds employ diverse strategies:

- Pd-catalyzed coupling for ethynyl-substituted indoles (1m’) .

- Click chemistry for triazole-ethyl derivatives (5b) .

- Acylation with cyclopropanecarbonyl chloride for carbonyl-containing analogs (5) .

Spectral Characterization :

- The cyclopropyl group in this compound would exhibit $^{13}\text{C NMR}$ signals near 10–15 ppm (cyclopropyl carbons) and ~20–30 ppm (methyl group), distinct from the sp-hybridized carbons (~80–100 ppm) in 1m’ .

- Fluorine substituents (e.g., in 5b) introduce distinct $^{19}\text{F NMR}$ shifts (-115 ppm) and electronic effects that enhance metabolic stability in drug design .

Biological Relevance: Compound 5 () acts as a CYP enzyme inhibitor, suggesting that the 2,3-dihydro structure and pyridinyl substituent are critical for enzyme interaction .

Research Tools and Methodologies

- Chromatography : Flash column chromatography () and HPLC () are standard for purifying substituted indoles .

Preparation Methods

Substrate Design and Reaction Mechanism

The domino aza-Michael-SNAr-heteroaromatization sequence, as reported by [PMC9611145], offers a three-step route to C5-substituted 1-alkylindoles (Figure 1). For 1-methylindoles, the process begins with methyl 2-arylacrylate derivatives bearing electron-withdrawing groups (e.g., nitro, cyano) to activate the aromatic ring for nucleophilic substitution (SNAr).

Key Steps :

-

Aza-Michael Addition : Primary amines attack the α,β-unsaturated ester, forming a β-amino acrylate intermediate.

-

SNAr Cyclization : The amine nucleophile displaces a leaving group (e.g., fluoride) on the aryl ring, forming a six-membered indoline intermediate.

-

Oxidative Heteroaromatization : Dissolved oxygen in DMF oxidizes the indoline to the indole product.

Optimization and Yield Data

Reactions proceed in anhydrous DMF with 2 equiv. K2CO3 at 23–90°C, yielding 61–92% (Table 1). The choice of aryl substituents critically influences reactivity:

| Aryl Substituent | Temperature (°C) | Yield (%) |

|---|---|---|

| 5-Nitro-2-fluoro | 90 | 92 |

| 5-Cyano-2-fluoro | 70 | 85 |

| 3,5-Dimethoxy | 23 | 61 |

Modified Aldol Condensation and Cyclization

Reaction Protocol

A reassessed synthesis from [ACS Omega] demonstrates the formation of cyclopentaindole derivatives via aldol condensation between 5-hydroxy-1-methyl-1H-indole and ethyl acetoacetate. While the product was misassigned initially, the method highlights critical considerations for indole functionalization:

Challenges and Yield Limitations

The reaction afforded 36% yield after silica gel purification, with competing pathways leading to byproducts. For C5-cyclopropyl adaptation, replacing the hydroxyl group with a cyclopropyl moiety prior to condensation may mitigate side reactions.

Comparative Analysis of Synthetic Routes

Efficiency and Functional Group Tolerance

Q & A

Q. What are the standard synthetic routes for 5-Cyclopropyl-1-methyl-1H-indole?

Methodological Answer: A common approach involves cross-coupling reactions or azide-alkyne cycloaddition. For example:

- Dissolve intermediates (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole) in PEG-400/DMF mixtures.

- Add catalysts like CuI and stir for 12–24 hours at room temperature.

- Extract with ethyl acetate, dry with Na₂SO₄, and purify via column chromatography (70:30 ethyl acetate/hexane) to isolate the product .

- Monitor reaction progress using TLC and optimize yields by adjusting catalyst loading or solvent ratios .

Q. How is this compound characterized post-synthesis?

Methodological Answer: Use multi-spectral analysis:

- 1H/13C/19F NMR to confirm structural integrity via chemical shifts (e.g., indole protons at δ 7.0–7.5 ppm).

- FAB-HRMS for molecular ion validation (e.g., [M+H]+ peaks).

- TLC to assess purity (Rf values under specific solvent systems) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Use P95 respirators for particulate protection and nitrile gloves inspected pre-use.

- Work in a fume hood to minimize inhalation risks.

- Dispose of waste via certified hazardous waste services to avoid environmental contamination .

Q. How can solubility challenges in biological assays be addressed?

Methodological Answer: Prepare co-solvent systems:

- Mix DMSO (10%), PEG300 (40%), Tween-80 (5%), and saline (45%).

- Heat (≤50°C) or sonicate to dissolve precipitates.

- Validate stability before in vitro testing .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved?

Methodological Answer:

Q. How can low synthetic yields be systematically addressed?

Methodological Answer:

- Screen alternative catalysts (e.g., Pd-based systems for cross-coupling) and solvents (e.g., THF vs. PEG-400).

- Optimize reaction time (e.g., extended stirring to 24 hours) and temperature (e.g., 50°C for faster kinetics).

- Characterize unstable intermediates via in-situ FTIR or LC-MS to identify degradation pathways .

Q. What strategies are effective for designing bioactivity studies?

Methodological Answer:

- Use enzyme inhibition assays (e.g., kinase targets) with IC50 determination.

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes against proteins referenced in indole medicinal chemistry literature .

- Validate in ischemia models by measuring antioxidant activity (e.g., ROS scavenging in cell lines) .

Q. How should conflicting spectroscopic data be analyzed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.